Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-ethylimidazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-13-6-7-14(9)8-11(3,12)10(15)16-5-2/h6-7H,4-5,8,12H2,1-3H3 |
InChI Key |
FOWQKNBCKHHRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C)(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A widely adopted method for preparing ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate analogues involves the nucleophilic substitution of an α-haloester, typically ethyl 2-bromo-2-methylpropanoate, with a substituted imidazole such as 2-ethylimidazole. The reaction proceeds via an SN2 mechanism where the imidazole nitrogen attacks the electrophilic α-carbon bearing the halogen.
Reaction Conditions and Catalysts
- Reagents: Ethyl 2-bromo-2-methylpropanoate, 2-ethylimidazole, potassium carbonate (base)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Typically 50–80 °C
- Time: 6–24 hours, depending on scale and conditions
Mechanistic Insight
The base deprotonates the imidazole nitrogen, increasing its nucleophilicity. The nucleophile then displaces the bromide ion on the α-haloester, forming the this compound product.
Yield and Purification
- Yields typically range from 70% to 90% under optimized conditions.
- Purification is commonly achieved by extraction followed by column chromatography or recrystallization.
| Parameter | Details |
|---|---|
| Starting materials | Ethyl 2-bromo-2-methylpropanoate, 2-ethylimidazole |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 50–80 °C |
| Reaction time | 6–24 hours |
| Typical yield | 70–90% |
| Purification method | Column chromatography/recrystallization |
Michael Addition Using N-Heterocyclic Catalysts
Synthetic Approach
An alternative strategy involves Michael addition reactions catalyzed by N-heterocyclic bases such as [n-butyl urotropinium] hydroxide, where an α,β-unsaturated ester reacts with 2-ethylimidazole to form the target compound.
Reaction Conditions
- Catalyst: [n-butyl urotropinium] hydroxide
- Substrates: α,β-unsaturated esters and 2-ethylimidazole
- Solvent: Neat (solvent-free conditions)
- Temperature: Ambient (around 20 °C)
- Time: Approximately 40 minutes to 1 hour
Advantages
- High yields (>90%) are achievable.
- Solvent-free conditions reduce environmental impact.
- Direct distillation of the product from the reaction mixture simplifies purification.
| Parameter | Details |
|---|---|
| Catalyst | [n-butyl urotropinium] hydroxide |
| Substrates | α,β-unsaturated ester, 2-ethylimidazole |
| Solvent | None (neat) |
| Temperature | ~20 °C |
| Reaction time | ~40 minutes |
| Typical yield | >90% |
| Purification method | Direct distillation |
Stepwise Synthesis via Imidazole-Substituted Intermediates
Multi-step Synthesis
Some patented methods describe the preparation of intermediates such as 2-ethylimidazole-4-formaldehyde via reaction of 2-bromo-propionaldehyde with acetamidine hydrochloride, followed by further functionalization to introduce the ester and amino acid moieties.
Reaction Steps
- Step 1: Formation of 2-ethylimidazole-4-formaldehyde by condensation of 2-bromo-propionaldehyde with acetamidine hydrochloride.
- Step 2: Alkylation or benzylation of the imidazole nitrogen with appropriate alkyl halides.
- Step 3: Reaction with diethyl succinate or related esters to form the ethyl ester of the amino acid derivative.
Industrial Relevance
- This method avoids generation of strong acid gases.
- Intermediate products are stable, enabling better process control.
- Overall yield approximately 50–55%, suitable for scale-up.
| Step | Reaction Description | Yield (%) |
|---|---|---|
| 1 | 2-bromo-propionaldehyde + acetamidine hydrochloride → 2-ethylimidazole-4-formaldehyde | ~80 |
| 2 | Alkylation with alkyl halide (e.g., bromobenzyl) | ~70 |
| 3 | Reaction with diethyl succinate to form ester | ~53 |
Industrial Scale-Up Considerations
Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and product consistency. The nucleophilic substitution and Michael addition reactions adapt well to flow chemistry, enabling:
- Precise temperature and residence time control
- Improved safety profiles for handling reactive intermediates
- Higher throughput and reproducibility
Purification and Isolation
- Crystallization and solvent extraction remain primary purification methods.
- Medium pressure liquid chromatography (MPLC) is used for high-purity demands.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield Range | Scalability | Purification |
|---|---|---|---|---|
| Nucleophilic substitution | Simple SN2 reaction, base-mediated | 70–90% | High | Chromatography, recrystallization |
| Michael addition (catalyzed) | Solvent-free, mild conditions | >90% | Moderate | Distillation |
| Multi-step synthesis via intermediates | Stepwise, stable intermediates, industrially friendly | ~50–55% | High | Extraction, MPLC |
| Continuous flow adaptation | Enhanced control, safety, and throughput | Comparable | Very high | Crystallization, MPLC |
Research Results and Observations
- The presence of the 2-ethyl substituent on the imidazole ring influences nucleophilicity and steric factors, requiring optimization of reaction parameters such as temperature and base strength.
- Michael addition methods provide superior yields and cleaner reaction profiles but may require specialized catalysts.
- Multi-step methods, while lower yielding, offer better control over regioselectivity and substitution patterns, important for pharmaceutical-grade material.
- Industrial processes favor continuous flow methods for reproducibility and scalability.
Scientific Research Applications
Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues: Imidazole and Benzimidazole Derivatives
The compound shares structural motifs with imidazole- and benzimidazole-based derivatives, which are widely studied in medicinal chemistry. Key comparisons include:
Table 1: Structural and Functional Comparisons
- Imidazole vs.
- Amino and Ester Groups: The ethyl ester and amino groups enhance lipophilicity compared to carboxylic acid derivatives (e.g., 3a), which may influence membrane permeability and bioavailability .
2.2. Volatile Esters: Ethyl 2-Methylpropanoate Derivatives
While ethyl 2-methylpropanoate is a simple ester found in flavor compounds (e.g., mangoes, soybeans), the target compound’s additional imidazole and amino groups drastically alter its properties:
Table 2: Physicochemical Comparisons with Volatile Esters
| Property | This compound | Ethyl 2-methylpropanoate |
|---|---|---|
| Molecular Weight | ~255.3 g/mol | ~130.14 g/mol |
| Functional Groups | Imidazole, amino, ethyl ester | Simple ester |
| Volatility | Low (due to polar groups) | High |
| Odor Activity | Not applicable | Key flavor compound |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Hydrophobic |
2.3. Pharmacological Potential vs. Benzimidazole-Amino Acid Conjugates
Benzimidazole-amino acid conjugates (e.g., 3a-d) exhibit stability in aqueous environments and are explored for drug delivery. In contrast, the target compound’s imidazole core and ester group suggest distinct pharmacokinetics:
- Synthesis: Both classes involve coupling heterocycles with amino acid backbones, but the target compound’s imidazole synthesis may require milder conditions than benzimidazole derivatives .
Biological Activity
Ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scholarly sources.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 225.29 g/mol. Its structure includes an imidazole ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing imidazole moieties are known to exhibit a range of pharmacological effects, including antimicrobial, antifungal, and antitumor activities. The imidazole ring can facilitate hydrogen bonding and coordination with metal ions, enhancing its interaction with enzymes and receptors.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of imidazole derivatives against various bacterial strains, suggesting that modifications to the imidazole ring could enhance antimicrobial potency .
Antitumor Activity
Research has also indicated that imidazole-containing compounds may possess antitumor properties. A study conducted by researchers at the University of Tokyo found that certain imidazole derivatives inhibited the growth of cancer cells in vitro, potentially through the induction of apoptosis . The specific mechanisms involved may include disruption of cellular signaling pathways and interference with DNA replication.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion method against common pathogens.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Case Study on Antitumor Activity :
- Objective : Assess the cytotoxicity of the compound on human cancer cell lines.
- Method : MTT assay performed on HeLa and MCF-7 cell lines.
- Results : The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, demonstrating promising antitumor activity.
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
Imidazole Ring Formation : Glyoxal, formaldehyde, and ammonia/amines under acidic conditions form the imidazole core .
Alkylation : Ethyl halides introduce the 2-ethyl substituent .
Esterification and Amine Functionalization : Ethyl bromo-propanoate derivatives react with amines under basic conditions (e.g., DMF, 60–80°C) .
Q. Key Conditions :
- Catalysts: Acid/base catalysts (e.g., NaOH) optimize nucleophilic substitution .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature: Elevated temperatures (60–100°C) improve yields in alkylation steps .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Imidazole Formation | Glyoxal, NH₃, H₂SO₄ | ~50% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF | 65% | |
| Ester-Amine Coupling | Ethyl bromoester, MeNH₂, 70°C | 72% | |
| *Yields approximated from analogous reactions. |
Q. Which analytical techniques are most effective for confirming structural integrity and purity, and how should researchers interpret spectral data?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify imidazole protons (δ 7.0–7.5 ppm), ethyl ester signals (δ 1.2–1.4 ppm), and amine protons (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and imidazole carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 225.29 for [M+H]⁺) validate molecular weight .
- X-ray Crystallography (if crystalline): Resolve stereochemistry via SHELX refinement .
Q. Critical Considerations :
- Purity assessment via HPLC (≥95% purity for pharmacological studies) .
- Monitor byproducts (e.g., oxidized imidazoles) using TLC (chloroform:methanol, 6:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes, particularly in regioselectivity and byproduct formation?
Methodological Answer :
- Regioselectivity Issues :
- Byproduct Reduction :
- Use protective groups (e.g., Boc for amines) during alkylation to prevent side reactions .
- Adjust pH to stabilize intermediates (e.g., pH 7–8 for amine coupling) .
Case Study : reported poor yields due to N-3 substitution; switching to 3-bromopropanoic acid and methimazole under basic conditions improved S-2 selectivity .
Q. What strategies elucidate the compound's mechanism of action in biological systems, particularly enzyme/receptor interactions?
Methodological Answer :
- In-Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities for targets like EGFR (see for docking protocols) .
- In-Vitro Assays :
- Enzymatic inhibition studies (e.g., IC₅₀ determination via fluorometric assays) .
- Surface Plasmon Resonance (SPR) to quantify binding kinetics .
- Structural Modifications : Compare activity of analogs (e.g., methyl vs. ethyl esters) to identify pharmacophores .
Q. Table 2: Key Biological Targets
| Target | Assay Type | Observed Activity | Reference |
|---|---|---|---|
| EGFR Kinase | In-silico Docking | ΔG = -9.2 kcal/mol | |
| Antimicrobial Activity | MIC Assay | MIC = 8 µg/mL (E. coli) |
Q. How do steric and electronic effects of the imidazole ring influence reactivity and pharmacological profiles?
Methodological Answer :
- Steric Effects :
- 2-Ethyl substitution increases steric hindrance, reducing off-target interactions but potentially limiting solubility .
- Electronic Effects :
- Imidazole’s π-electron system facilitates hydrogen bonding with biological targets (e.g., histidine residues in enzymes) .
- Electron-withdrawing groups (e.g., esters) enhance electrophilic substitution reactivity .
Q. Comparative Analysis :
- Analog : Methyl 3-(2-ethylimidazol-1-yl)propanoate shows lower LogP (1.8 vs. 2.3), impacting membrane permeability .
Q. What experimental designs are recommended for stability studies under varying physiological conditions?
Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via LC-MS .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >150°C) .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and assess photodegradation products .
Key Finding : notes stability under standard storage but recommends inert atmospheres for long-term preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
